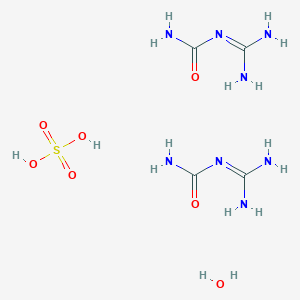

N-Guanylurea sulfate salt hydrate

Vue d'ensemble

Description

N-Guanylurea sulfate salt hydrate is a chemical compound used in various chemical synthesis studies . It has a linear formula of [H2NC(=NH)NHCONH2]2·H2SO4 · xH2O .

Molecular Structure Analysis

The molecular formula of this compound is C2H10N4O6S . It is a complex structure that builds up an array of mutually linked chains of cations and anions, with the crystal packing being largely controlled by an extensive hydrogen bonding network .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, it is known to be used in chemical synthesis studies .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 218.19 g/mol . The melting point is 199 °C (dec.) (lit.) .Applications De Recherche Scientifique

Crystal Structure Analysis

- Crystal Structure of Guanylurea Sulfate Hydrate : This research provides insights into the crystal structure of guanylurea sulfate hydrate, emphasizing its extensive hydrogen bonding network. Such structural studies are crucial for understanding the material's properties and potential applications in various scientific fields (Lotsch & Schnick, 2005).

Energetic Materials and Propellants

Low Energy Monopropellants Based on the Guanylurea Cation : This study explores the reaction of guanylurea with different acids to form energetic salts, potentially classifying them as new insensitive low-energy monopropellants. These findings are significant for the development of environmentally friendly propellants (Klapötke & Sabaté, 2010).

Synthesis and Properties of N-guanylurea Dinitramide : This research focuses on the synthesis of N-guanylurea dinitramide (GUDN), highlighting its properties like low sensitivity, good thermal stability, and potential applications in propellants and explosives (Peng, 2006).

Environmental Applications

- Joint Photomicrobial Process for Degradation of Insensitive Munition N-guanylurea-dinitramide (FOX-12) : This study demonstrates the effective degradation of FOX-12 through a joint photomicrobial process, implying its potential for mitigating environmental contamination from insensitive explosives (Perreault et al., 2013).

Material Science

Thermal Conversion of Guanylurea Dicyanamide into Graphitic Carbon Nitride : The conversion of guanylurea dicyanamide into graphitic carbon nitride is explored, which could have implications in material science, particularly for creating new carbon-based materials (Lotsch & Schnick, 2005).

Vibrational Spectroscopic and Crystallographic Study of Novel Guanylurea Salts : This research provides a detailed analysis of guanylurea salts, their vibrational spectroscopic characteristics, and crystal structures, which are vital for the development of new materials (Matulková et al., 2017).

Mécanisme D'action

Target of Action

N-Guanylurea sulfate salt hydrate is primarily used in chemical synthesis studies . .

Mode of Action

It’s often used in chemical synthesis, suggesting it may interact with other compounds to form new substances .

Result of Action

It’s known to be used in chemical synthesis studies .

Action Environment

Safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling this compound .

Safety and Hazards

N-Guanylurea sulfate salt hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to handle in accordance with good industrial hygiene and safety practice .

Propriétés

IUPAC Name |

diaminomethylideneurea;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

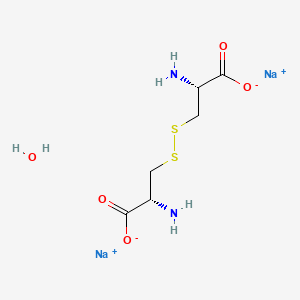

InChI=1S/2C2H6N4O.H2O4S.H2O/c2*3-1(4)6-2(5)7;1-5(2,3)4;/h2*(H6,3,4,5,6,7);(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDHHDIWWOAIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

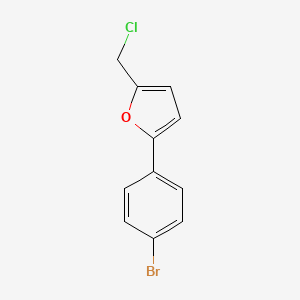

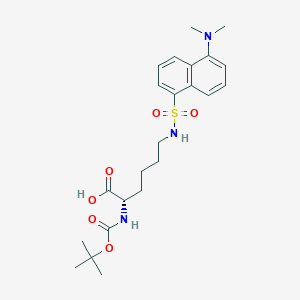

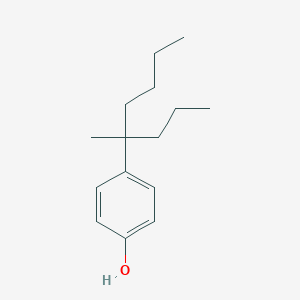

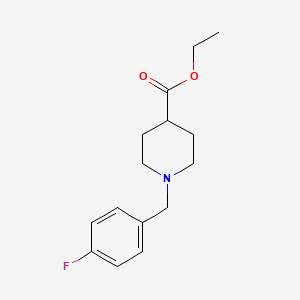

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3182737.png)

![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)